Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate
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Overview
Description
Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate typically involves the condensation of an appropriate phthalic anhydride derivative with an ethyl-substituted hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The resulting intermediate is then esterified using ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazinone derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes, receptors, or cellular pathways, leading to their observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound with a similar core structure.
Phthalic Anhydride Derivatives: Compounds with related chemical backbones.
Ethyl Esters: Compounds with similar ester functional groups.
Uniqueness
Ethyl 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(4-ethyl-1-oxophthalazin-2-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-12-10-7-5-6-8-11(10)14(18)16(15-12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VPPZXCXXJUPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)OCC |
Origin of Product |
United States |
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